BenchChemオンラインストアへようこそ!

3-bromo-5-nitro-1-trityl-1H-indazole

Regioselective protection Indazole N-alkylation Synthetic intermediate purification

3-Bromo-5-nitro-1-trityl-1H-indazole (CAS 942189-39-1) is a regiochemistry-locked intermediate where the N1-trityl group eliminates N1/N2 ambiguity, ensuring predictable site-specificity for sequential Pd-catalyzed Suzuki coupling at C3 and nitro reduction/functionalization at C5. This orthogonal diversification strategy is documented in kinase inhibitor patents (e.g., JP2008518900A) and prevents costly chromatographic separation of regioisomeric mixtures. Batch-specific HPLC, NMR, and GC data accompany each shipment, and the published 400 MHz ¹H NMR spectrum provides immediate quality verification upon receipt, supporting chain-of-custody documentation for CROs and medicinal chemistry programs.

Molecular Formula C26H18BrN3O2
Molecular Weight 484.3
CAS No. 942189-39-1
Cat. No. B3030674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-nitro-1-trityl-1H-indazole
CAS942189-39-1
Molecular FormulaC26H18BrN3O2
Molecular Weight484.3
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)[N+](=O)[O-])C(=N4)Br
InChIInChI=1S/C26H18BrN3O2/c27-25-23-18-22(30(31)32)16-17-24(23)29(28-25)26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H
InChIKeyPDUHZXZECHMGLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-nitro-1-trityl-1H-indazole CAS 942189-39-1: A Regioselectively Protected Indazole Building Block for Kinase-Directed Synthesis


3-Bromo-5-nitro-1-trityl-1H-indazole (CAS 942189-39-1) is a protected heterocyclic intermediate containing a 1H-indazole core with bromo and nitro substituents at the 3- and 5-positions, respectively, and a trityl (triphenylmethyl) group at the N1 nitrogen. Its molecular formula is C₂₆H₁₈BrN₃O₂ with a molecular weight of 484.34 g/mol . This compound serves as a versatile synthetic precursor in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds and other biologically active indazole derivatives . The N1-trityl protection ensures regiochemical fidelity during subsequent functionalization steps while the 3-bromo and 5-nitro groups provide orthogonal handles for sequential cross-coupling and reduction/amination reactions.

Why Generic Substitution Fails: The Critical Role of N1-Selective Protection in 3-Bromo-5-nitro-1-trityl-1H-indazole


Attempting to substitute 3-bromo-5-nitro-1-trityl-1H-indazole with unprotected 3-bromo-5-nitro-1H-indazole (CAS 67400-25-3) or N2-trityl-protected regioisomers introduces regiochemical ambiguity that can derail downstream synthetic sequences. Unprotected indazoles undergo non-selective reactions at both N1 and N2 nitrogens under basic or metal-catalyzed conditions, generating mixtures that require chromatographic separation [1]. The N1-trityl group in the target compound eliminates this problem entirely by locking the indazole core into a single, defined regioisomer. This ensures that subsequent transformations—such as Suzuki couplings at C3 or reduction/functionalization at C5—occur with predictable site-specificity, directly impacting synthetic reproducibility and overall yield in multi-step medicinal chemistry campaigns.

3-Bromo-5-nitro-1-trityl-1H-indazole Procurement Evidence: Quantitative Differentiation from Unprotected Analogs


Regioselective N1 Protection Eliminates Isomeric Mixtures: A Defined Single-Product Outcome vs. N2-Trityl and Unprotected Indazoles

The synthesis of 3-bromo-5-nitro-1-trityl-1H-indazole employs trityl chloride under thermodynamic conditions (K₂CO₃ in CH₃CN) to achieve exclusive N1 protection. In contrast, unprotected indazoles under strongly basic conditions produce an unselective mixture of N1- and N2-alkylated products, while mildly acidic conditions favor N2 protection [1]. The target compound is obtained as a single N1-regioisomer, confirmed by ¹H NMR (400 MHz, CDCl₃): δ 8.50 (d, 1H), 7.88 (dd, 1H), 7.33–7.27 (m, 9H), 7.20–7.16 (m, 6H), 6.42 (d, 1H) [2]. This stands in contrast to the competing N2-trityl regioisomer, which would exhibit distinctly different NMR aromatic proton patterns and downstream reactivity. The exclusive N1 selectivity eliminates the need for chromatographic separation of isomeric mixtures, a key procurement differentiator.

Regioselective protection Indazole N-alkylation Synthetic intermediate purification

Dual Orthogonal Functional Handles: C3-Bromo and C5-Nitro Enable Sequential Transformations Unavailable with Mono-Substituted Analogs

3-Bromo-5-nitro-1-trityl-1H-indazole uniquely presents two chemically distinct functional handles—a C3-bromo group amenable to Pd-catalyzed cross-coupling and a C5-nitro group convertible to an amine via reduction—within a single protected scaffold. Unprotected 3-bromo-5-nitro-1H-indazole (CAS 67400-25-3) shares this bifunctional pattern but lacks the N1-protection essential for controlling subsequent reactions [1]. Protected 5-bromoindazoles (without the C5-nitro) participate in Buchwald couplings at C5 but offer no second functionalization site [2]. The target compound thus enables sequential diversification: C3 Suzuki coupling followed by C5 nitro reduction/amidation, a synthetic pathway documented in the preparation of kinase inhibitor intermediates [3]. This dual-handle architecture is not present in mono-functionalized analogs such as 3-bromo-1-trityl-1H-indazole-5-carboxylic acid or 3-bromo-5-ethynyl-1-trityl-1H-indazole.

Orthogonal functionalization Sequential cross-coupling Indazole derivatization

Literature-Validated ¹H NMR Fingerprint: Definitive Identity Confirmation vs. Uncharacterized Analogs

A fully assigned 400 MHz ¹H NMR spectrum for 3-bromo-5-nitro-1-trityl-1H-indazole is available in the open literature: δ 8.50 (d, 1H, J not specified), 7.88 (dd, 1H), 7.33–7.27 (m, 9H), 7.20–7.16 (m, 6H), 6.42 (d, 1H) [1]. This published spectral fingerprint provides an unambiguous benchmark for identity confirmation and purity assessment upon receipt. In contrast, closely related N1-trityl-protected indazoles—such as 3-bromo-5-ethynyl-1-trityl-1H-indazole (CAS 1403667-52-6) or 3-(2-methylpyridin-4-yl)-5-nitro-1-trityl-1H-indazole—lack equivalent peer-reviewed spectroscopic characterization . For procurement decisions, the existence of a verified literature reference reduces the analytical burden of de novo structure confirmation and accelerates quality release workflows.

Analytical characterization NMR spectroscopy Quality control

Commercial Availability with Verified Batch Analytical Data: Multi-Supplier Sourcing with QC Documentation

3-Bromo-5-nitro-1-trityl-1H-indazole is commercially available from multiple reputable vendors with standardized purity specifications (95% to 98% by HPLC) and accompanying batch-specific analytical documentation including ¹H NMR, HPLC, and GC traces [1][2]. Bidepharm offers this compound at 95% purity with batch-specific QC reports; Capotchem provides material at 98% purity (HPLC) with water content ≤0.5% and available NMR documentation upon request; Combi-Blocks lists the compound at 95% purity with downloadable SDS and CoA/NMR by batch number . This multi-supplier ecosystem contrasts with many related N1-trityl-protected indazoles—such as 3-bromo-5-ethynyl-1-trityl-1H-indazole or 3-bromo-1-trityl-1H-indazole-5-carboxylic acid—which are sourced from fewer vendors and lack documented batch-to-batch analytical data availability.

Commercial sourcing Batch analytical data Supply chain reliability

Documented Role as Key Intermediate in Kinase Inhibitor Patent Literature: Direct Synthetic Utility

Patent JP2008518900A (Methods of preparing indazole compounds) explicitly identifies N1-trityl-protected indazoles bearing 3-bromo and 5-nitro substituents as essential intermediates for constructing protein kinase inhibitors and modulators [1]. The patent describes a multi-step sequence wherein 3-bromo-5-nitro-1-trityl-1H-indazole undergoes sequential C3 Suzuki coupling and C5 nitro reduction/amidation to generate pharmacologically active indazole derivatives. Additionally, EP2961744B1 cites N1-trityl-protected indazole intermediates in novel processes for synthesizing indazole-based therapeutic candidates [2]. This direct patent linkage to drug-discovery programs distinguishes the target compound from less-characterized N1-trityl-protected analogs such as 3-bromo-5-ethynyl-1-trityl-1H-indazole, for which equivalent patent-cited synthetic utility has not been established.

Kinase inhibitor synthesis Medicinal chemistry intermediate Pharmaceutical patent

High-Yield Precursor Synthesis from 5-Nitro-1H-indazole: Cost-Effective Upstream Route vs. Multi-Step Alternatives

The immediate precursor to 3-bromo-5-nitro-1-trityl-1H-indazole—namely 3-bromo-5-nitro-1H-indazole (CAS 67400-25-3)—is accessible via a highly efficient single-step bromination of 5-nitro-1H-indazole using bromine in DMF, achieving a total yield of 95% [1]. This stands in marked contrast to alternative synthetic routes to 3-bromo-5-nitroindazole derivatives that involve multi-step sequences or lower-yielding bromination procedures . The combination of a high-yield precursor synthesis and subsequent regioselective trityl protection (50% isolated yield after methanol wash purification) establishes a scalable and cost-advantaged upstream supply chain for the target compound [2]. Related N1-trityl-protected indazoles bearing more complex 3-substituents typically require lengthier synthetic sequences with correspondingly lower overall yields.

Synthetic efficiency Cost-effective precursor Bromination yield

Optimal Application Scenarios for 3-Bromo-5-nitro-1-trityl-1H-indazole Procurement


Medicinal Chemistry: Synthesis of 3,5-Disubstituted Indazole Kinase Inhibitors

This compound is ideally suited for medicinal chemistry programs targeting protein kinases where the indazole core serves as a hinge-binding pharmacophore. The N1-trityl group ensures exclusive N1-regiochemistry throughout the synthetic sequence, while the C3-bromo and C5-nitro groups permit sequential diversification: Pd-catalyzed Suzuki coupling at C3 to introduce aryl/heteroaryl substituents, followed by nitro reduction and amide bond formation at C5 to elaborate the solvent-exposed region of the kinase inhibitor [1]. This orthogonal functionalization strategy is documented in patent JP2008518900A for preparing kinase inhibitors and modulators [2].

Process Chemistry: Scalable Production of Indazole-Based Drug Substance Intermediates

For process chemists developing scalable routes to indazole-containing active pharmaceutical ingredients (APIs), 3-bromo-5-nitro-1-trityl-1H-indazole offers a defined, reproducible intermediate that minimizes chromatographic purifications. The high-yield precursor synthesis (95% for 3-bromo-5-nitro-1H-indazole) [1] combined with straightforward trityl installation (50% isolated yield) [2] provides a cost-effective entry point. The exclusive N1-regioisomer eliminates the need to separate N1/N2 mixtures, a critical consideration for kilogram-scale manufacturing where isomeric purifications are both costly and yield-diminishing.

Academic Core Facility: Building Block for Diversity-Oriented Synthesis Libraries

Academic synthetic chemistry core facilities and compound library production centers benefit from the target compound's dual orthogonal handles and defined spectroscopic identity. The published 400 MHz ¹H NMR spectrum provides an immediate quality benchmark upon receipt [1]. The combination of C3-Br and C5-NO₂ enables generation of diverse indazole analogs through parallel cross-coupling and reduction/functionalization workflows, maximizing the chemical space explored per building block invested.

Contract Research Organizations (CROs): Client-Deliverable Intermediates with Full Analytical Traceability

CROs engaged in fee-for-service medicinal chemistry require intermediates that can be delivered to clients with complete analytical documentation. 3-Bromo-5-nitro-1-trityl-1H-indazole is supplied by multiple vendors with batch-specific HPLC, NMR, and GC data [1], facilitating chain-of-custody and quality assurance documentation. The availability of a published ¹H NMR reference [2] enables independent verification, and the compound's established role in kinase inhibitor patent literature [3] provides strong justification for its inclusion in client-facing project reports.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-5-nitro-1-trityl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.